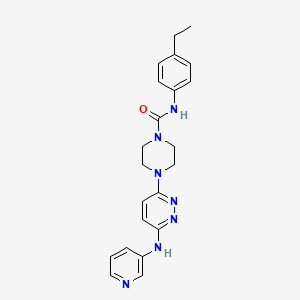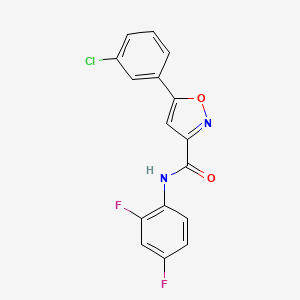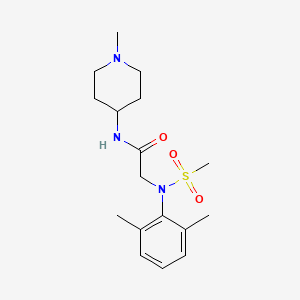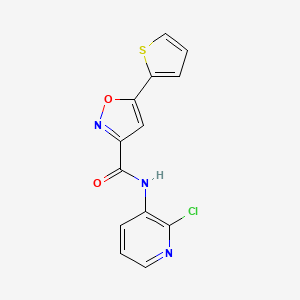![molecular formula C23H26N2O2 B4462676 4-(1-{[4-(Benzyloxy)phenyl]methyl}pyrrolidin-2-YL)-3,5-dimethyl-1,2-oxazole](/img/structure/B4462676.png)
4-(1-{[4-(Benzyloxy)phenyl]methyl}pyrrolidin-2-YL)-3,5-dimethyl-1,2-oxazole
Vue d'ensemble
Description
4-(1-{[4-(Benzyloxy)phenyl]methyl}pyrrolidin-2-YL)-3,5-dimethyl-1,2-oxazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a benzyloxyphenyl group, a pyrrolidine ring, and a dimethyl oxazole moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{[4-(Benzyloxy)phenyl]methyl}pyrrolidin-2-YL)-3,5-dimethyl-1,2-oxazole typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the benzyloxyphenyl and dimethyl oxazole groups. One common method involves the use of salicylaldehyde, pyrrolidine, and (4-(hydroxymethyl)phenyl)boronic acid in a solvent like 1,4-dioxane under reflux conditions . The reaction mixture is then worked up by dilution with water and extraction with ethyl acetate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-{[4-(Benzyloxy)phenyl]methyl}pyrrolidin-2-YL)-3,5-dimethyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyloxyphenyl group, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
4-(1-{[4-(Benzyloxy)phenyl]methyl}pyrrolidin-2-YL)-3,5-dimethyl-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(1-{[4-(Benzyloxy)phenyl]methyl}pyrrolidin-2-YL)-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact mechanism can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Pyrrolidinoisohexanophenone (α-PiHP): A stimulant drug with a similar pyrrolidine structure.
4-((1-(Benzyloxy)-2-methylpropan-2-yl)amino)phenyl trifluoromethanesulfonate: A chemically differentiated building block for organic synthesis.
Uniqueness
4-(1-{[4-(Benzyloxy)phenyl]methyl}pyrrolidin-2-YL)-3,5-dimethyl-1,2-oxazole stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic and research contexts, making it a valuable compound in various scientific fields.
Propriétés
IUPAC Name |
3,5-dimethyl-4-[1-[(4-phenylmethoxyphenyl)methyl]pyrrolidin-2-yl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-17-23(18(2)27-24-17)22-9-6-14-25(22)15-19-10-12-21(13-11-19)26-16-20-7-4-3-5-8-20/h3-5,7-8,10-13,22H,6,9,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSNPEIOCXNZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2CCCN2CC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4462611.png)
![1-benzyl-N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide](/img/structure/B4462618.png)
![4-{4-[4-(3-Chloro-4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-YL}morpholine](/img/structure/B4462625.png)
![N-(2,3-Dimethylphenyl)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide](/img/structure/B4462629.png)

![N-(4-ethylphenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4462644.png)

![2-[4-(methylthio)phenyl]-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione](/img/structure/B4462654.png)
![N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B4462665.png)
![1-METHANESULFONYL-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4462684.png)


![N-[3-(CYCLOPENTYLOXY)PROPYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE](/img/structure/B4462690.png)

